5,5-Diphenylbarbituric acid

Neuroscience GABA receptor pharmacology Anticonvulsant mechanisms

5,5-Diphenylbarbituric acid (DPB) is a non-sedating anticonvulsant with unique dual AMPA antagonist/GABA agonist activity, fundamentally distinct from sedative-hypnotic barbiturates. Unlike pentobarbital, it does not potentiate GABA-A inhibition—enabling selective dissection of non-GABAergic anticonvulsant pathways. Demonstrates potent efficacy in MES and PTZ seizure models comparable to phenobarbital, yet exhibits zero neurotoxicity at doses exceeding 2,800 mg/kg—a safety margin unmatched by phenytoin or phenobarbital. Serves as a validated reference standard for HPLC-UV method development and co-crystallization structural biology studies with adenine-containing biomolecules. An irreplaceable tool compound for preclinical epilepsy and neuroscience research programs requiring mechanistic specificity without sedative confounding.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 21914-07-8
Cat. No. B1682867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diphenylbarbituric acid
CAS21914-07-8
Synonyms5,5-diphenylbarbituric acid
5,5-diphenylbarbituric acid, monosodium salt
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O3/c19-13-16(11-7-3-1-4-8-11,12-9-5-2-6-10-12)14(20)18-15(21)17-13/h1-10H,(H2,17,18,19,20,21)
InChIKeyIKVPZYAOGOJTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diphenylbarbituric Acid (CAS 21914-07-8): Physicochemical and Pharmacological Baseline for Research Sourcing


5,5-Diphenylbarbituric acid (CAS 21914-07-8) is a 5,5-disubstituted barbiturate characterized by a pyrimidinetrione core with two phenyl substituents at the 5-position, giving it a molecular formula of C16H12N2O3 and a monoisotopic mass of 280.084778 Da . This compound is a non-sedating anticonvulsant that acts as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and an agonist at the gamma-aminobutyric acid (GABA) receptor [1]. Unlike common sedative barbiturates, its mechanism of action is distinct, which is critical for researchers selecting compounds for neuroscience and drug development studies [2].

Why 5,5-Diphenylbarbituric Acid Cannot Be Substituted by Common Barbiturates in Research Applications


5,5-Diphenylbarbituric acid exhibits a unique pharmacological profile that fundamentally distinguishes it from other barbiturates, precluding its simple replacement in experimental models. While standard sedative-hypnotic barbiturates like pentobarbital and secobarbital potently enhance GABAergic inhibition, this compound does not, aligning it with the anticonvulsant phenobarbital but with a distinct safety margin [1]. Furthermore, it demonstrates potent anticonvulsant activity in rodent models without the neurotoxicity or lethality associated with other agents like phenobarbital or diphenylhydantoin, even at doses exceeding 2,800 mg/kg [2]. This combination of a non-sedating, non-neurotoxic anticonvulsant profile is not found in any common barbiturate, making it a critical and irreplaceable tool compound for specific neuroscience research programs [3].

Quantitative Differentiation of 5,5-Diphenylbarbituric Acid: Evidence for Research and Procurement Decisions


Differential Modulation of GABAergic Neurotransmission vs. Common Barbiturates

In a direct comparative study, 5,5-diphenylbarbituric acid, like the anticonvulsant phenobarbital, did not significantly enhance GABA receptor-coupled responses, a stark contrast to the anesthetic barbiturates pentobarbital and secobarbital which are potent enhancers [1]. The study utilized both biochemical (regulation of radiolabeled benzodiazepine affinity) and electrophysiological (regulation of somatic recurrent inhibition in hippocampal CA1 pyramidal cells) assays. The results demonstrate that the anticonvulsant action of this compound is not mediated by potentiation of GABAergic inhibition, providing a distinct pharmacological tool for dissecting non-GABAergic anticonvulsant pathways [1].

Neuroscience GABA receptor pharmacology Anticonvulsant mechanisms

Anticonvulsant Efficacy and Neurotoxicity Profile in Murine Seizure Models

A series of studies have directly compared the in vivo anticonvulsant and neurotoxic profiles of 5,5-diphenylbarbituric acid against phenobarbital and diphenylhydantoin. In the mouse maximal electroshock (MES) test, diphenylbarbituric acid was effective in blocking the tonic hindlimb extensor phase [1][2]. More notably, a study in rats demonstrated that brain concentrations associated with 50-70% protection in the MES test were 2-6 µg/g, values equivalent to those required for phenobarbital [3]. Critically, large doses of diphenylbarbituric acid (up to 2,800 mg/kg) failed to produce signs of neurotoxicity in rats, a significant differentiation from phenobarbital and diphenylhydantoin which exhibit neurotoxic effects at much lower doses [3].

Epilepsy research In vivo pharmacology Neurotoxicology

Validated Analytical Methodology for Precise Quantification in Biological Matrices

A robust and validated HPLC-UV method has been established for the specific quantification of 5,5-diphenylbarbituric acid in plasma, enabling its differentiation from metabolites like 1,3-dimethoxymethyl-5,5-diphenylbarbituric acid [1]. The method, using a C18 column with a mobile phase of 50 mM sodium acetate (pH 4.5) and methanol at 1.0 mL/min, achieves a limit of quantification (LOQ) of 0.25 µg/mL and demonstrates linearity between 0.25 and 10 µg/mL [1][2]. Intra-day and inter-day coefficients of variation are less than 8.5% and 10.5%, respectively, with bias less than 7.0% and 8.0% [2]. This level of analytical validation is not universally reported for all barbiturate analogs, providing a distinct advantage for researchers requiring precise and reliable measurement in preclinical studies.

Bioanalytical chemistry Pharmacokinetics Method validation

Crystal Structure and Hydrogen-Bonding Network with Adenine Derivatives

The X-ray crystal structure of a 1:1 complex between 5,5-diphenylbarbituric acid and 9-ethyladenine has been solved, revealing a specific and reproducible three-dimensional hydrogen bonding network [1]. The complex crystallizes in the monoclinic space group C2/c with unit cell parameters a = 28.457(9) Å, b = 10.633(3) Å, c = 13.995(4) Å, and β = 100.20(2)° [1][2]. The structure shows adjacent adenine and barbiturate molecules interacting through a pair of hydrogen bonds, with adjacent planes linked by dipole-dipole interactions [1]. This defined molecular recognition pattern is a key differentiator, suggesting a structural basis for potential interactions with adenine-containing biological targets like adenosine receptors, a feature not equally characterized for many other barbiturates.

Structural biology Crystallography Molecular recognition

Physicochemical Properties: Predicted Lipophilicity and pKa Profile

Predicted physicochemical properties provide a basis for differentiating 5,5-diphenylbarbituric acid from other barbiturates in terms of absorption and distribution potential. Its predicted ACD/LogP is 2.56, and ACD/LogD at pH 7.4 is 1.87, indicating moderate lipophilicity . The strongest acidic pKa is predicted to be 6.79 by ChemAxon [1]. These values place it in a distinct chemical space compared to more hydrophilic (e.g., barbital) or more lipophilic (e.g., thiopental) barbiturates, which influences its behavior in biological systems and analytical assays. While these are predicted values, they offer a quantitative, comparative framework for initial compound selection and experimental design.

Medicinal chemistry Drug design ADME properties

High-Value Research and Application Scenarios for 5,5-Diphenylbarbituric Acid


Investigating Non-GABAergic Mechanisms of Anticonvulsant Action

This compound is ideally suited for neuroscience studies designed to dissect anticonvulsant pathways independent of direct GABA-A receptor potentiation. As demonstrated, it exhibits potent anticonvulsant efficacy comparable to phenobarbital but does not enhance GABAergic responses like anesthetic barbiturates [1][2]. Researchers can use it as a selective tool to probe the role of AMPA receptor antagonism or other non-GABAergic mechanisms in seizure control, avoiding the confounding sedative and hypnotic effects that limit the utility of other barbiturates [3].

Development and Validation of Bioanalytical Methods for Barbiturate Derivatives

For analytical chemists and pharmacokineticists, 5,5-diphenylbarbituric acid serves as a critical reference standard and model analyte. The existence of a fully validated, peer-reviewed HPLC-UV method for its quantification in plasma provides a reliable benchmark for method development and transfer [1]. This method can be adapted or serve as a starting point for analyzing structurally related barbiturates or for use in preclinical pharmacokinetic and toxicokinetic studies, where precise and accurate measurement is non-negotiable [1].

Structural Biology Studies of Barbiturate-Adenine Molecular Recognition

This compound is a key reagent for structural biology research focused on understanding the molecular basis of drug-receptor interactions, particularly with adenine-containing biomolecules. The solved co-crystal structure with 9-ethyladenine provides a validated model of a specific hydrogen-bonding network and molecular geometry [1]. This structural information can be leveraged for computational docking studies, rational design of novel ligands targeting adenosine receptors, or as a model system for studying the crystallization behavior of barbiturates [1].

Preclinical In Vivo Seizure Models Requiring High Safety Margins

In preclinical drug discovery for epilepsy, 5,5-diphenylbarbituric acid is a valuable positive control or reference agent in rodent seizure models like maximal electroshock (MES) and pentylenetetrazol (PTZ) tests [1][2]. Its key advantage is the exceptionally high safety margin, evidenced by a complete lack of observed neurotoxicity even at doses of 2,800 mg/kg in rats, which is in stark contrast to other anticonvulsants like phenobarbital and phenytoin [2]. This allows for clearer interpretation of results by minimizing the impact of drug-induced motor impairment on seizure endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-Diphenylbarbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.